The compound with the molecular formula C17H15F2N3O4 is identified as 4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate. This compound features a complex structure that includes a nitrophenyl group, difluorophenyl moiety, and a tetrahydro-pyrazinecarboxylate framework. It is classified as an organic compound due to its carbon backbone and the presence of functional groups such as nitro and ester functionalities.
The information regarding this compound can be sourced from databases like PubChem, which provides detailed chemical information, including synthesis routes, molecular structure, and properties.
This compound falls under the category of nitro compounds due to the presence of a nitro group (-NO2) and carboxylates because of the carboxylic acid derivative. It can also be classified as an aromatic compound due to the presence of aromatic rings in its structure.
The synthesis of 4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2,4-difluoroaniline with 4-nitrophenyl chloroformate under basic conditions to form the desired ester linkage. This reaction is generally carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
The compound can undergo several types of chemical reactions:
The mechanism of action for this compound largely depends on its interactions with biological targets. It may function through:
Data regarding specific biological mechanisms would require further experimental validation.
This compound has potential applications in various scientific fields:
Fluorinated heterocyclic compounds represent a cornerstone of modern pharmaceutical development, with C₁₇H₁₅F₂N₃O₄ emerging as a structurally significant scaffold within this class. The strategic incorporation of fluorine atoms into drug candidates has evolved dramatically since the introduction of fludrocortisone in 1954—the first commercially successful fluorinated pharmaceutical [1] [8]. This pioneering drug demonstrated fluorine's ability to enhance bioactivity and modulate pharmacokinetic properties, establishing a paradigm for rational drug design. Over subsequent decades, fluorinated pharmaceuticals have grown exponentially, now constituting approximately 20% of marketed drugs and including blockbuster agents such as fluoxetine, linezolid, and fluticasone [8].
The remarkable success of fluorinated heterocycles stems from fluorine's unique physicochemical properties: high electronegativity (3.98 on the Pauling scale), small atomic radius (1.47 Å), and the exceptional strength of the carbon-fluorine bond (~485 kJ/mol) [6]. These properties enable precise modulation of a molecule's electronic characteristics, lipophilicity profiles, and metabolic stability. Specifically, fluorination adjacent to heterocyclic nitrogen atoms often enhances binding affinity through dipole interactions and alters electron distribution across π-systems. The historical progression from simple fluorinated aromatics to complex bicyclic fluorinated scaffolds like C₁₇H₁₅F₂N₃O₄ reflects medicinal chemistry's increasing sophistication in exploiting these effects [6] [8].
Despite significant advances, critical knowledge gaps persist in the rational optimization of bicyclic fluorinated systems like C₁₇H₁₅F₂N₃O₄. The primary challenge lies in predicting the conformational consequences of fluorine introduction on the heterocyclic core. Molecular dynamics simulations of similar fluorinated scaffolds bound to biological targets (e.g., human purine nucleoside phosphorylase) reveal that fluorination induces unexpected protein backbone rearrangements and alters solvent accessibility patterns in binding pockets [3]. These subtle structural perturbations significantly impact binding thermodynamics but remain difficult to anticipate during rational design.
Additional gaps exist in understanding fluorine-specific metabolic vulnerabilities. While fluorination generally enhances metabolic stability by blocking cytochrome P450 oxidation sites, certain fluorinated heterocycles undergo unexpected defluorination pathways or generate reactive fluoro-metabolites through complex biotransformation sequences [8]. The relationship between fluorine position within bicyclic systems and metabolic fate remains inadequately characterized for C₁₇H₁₅F₂N₃O₄-like scaffolds. Furthermore, computational methods struggle to accurately model the multivalent effects of multiple fluorine atoms positioned on adjacent rings, limiting predictive optimization of this chemically complex space [3] [7].
Table 1: Historical Development of Key Fluorinated Heterocyclic Pharmaceuticals
Year Introduced | Compound | Therapeutic Class | Structural Innovation |
---|---|---|---|
1954 | Fludrocortisone | Corticosteroid | First fluorinated steroid |
1983 | 5-Fluorouracil | Antineoplastic | Fluoropyrimidine antimetabolite |
1986 | Fluoxetine | Antidepressant | Trifluoromethylated aryloxypropylamine |
2000 | Sitagliptin | Antidiabetic | Trifluorophenyl-based DPP-4 inhibitor |
2022 | Lenacapavir | Antiviral | Difluorobenzyl-substituted heterotricycle [8] |
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5